N-(5-Tert-butyl-2-pyrimidin-2-ylpyrazol-3-yl)prop-2-enamide
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Overview
Description
N-(5-Tert-butyl-2-pyrimidin-2-ylpyrazol-3-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyrazole ring and a prop-2-enamide group. The presence of the tert-butyl group adds to its stability and reactivity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Tert-butyl-2-pyrimidin-2-ylpyrazol-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the pyrazole moiety. The final step involves the addition of the prop-2-enamide group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the production rate and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(5-Tert-butyl-2-pyrimidin-2-ylpyrazol-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-(5-Tert-butyl-2-pyrimidin-2-ylpyrazol-3-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving pyrimidine and pyrazole derivatives.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Tert-butyl-2-pyrimidin-2-ylpyrazol-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine and pyrazole derivatives, such as:
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
- 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate .
Uniqueness
What sets N-(5-Tert-butyl-2-pyrimidin-2-ylpyrazol-3-yl)prop-2-enamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its stability, reactivity, and potential for diverse applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-(5-tert-butyl-2-pyrimidin-2-ylpyrazol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-5-12(20)17-11-9-10(14(2,3)4)18-19(11)13-15-7-6-8-16-13/h5-9H,1H2,2-4H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVCRNYRIPBAHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)C=C)C2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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